![molecular formula C12H17NO2 B1461437 Ethyl 2-[(propan-2-yl)amino]benzoate CAS No. 851279-18-0](/img/structure/B1461437.png)
Ethyl 2-[(propan-2-yl)amino]benzoate
Overview
Description
Ethyl 2-[(propan-2-yl)amino]benzoate (also known as ethylbenzylamine or EBA) is an organic compound that is widely used in scientific research. It is a colorless, volatile liquid with a characteristic odor and a pKa of 10.5. EBA has a wide range of applications in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Ethyl 2-[(propan-2-yl)amino]benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a solvent for chromatographic separations, and as a catalyst in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, such as protein folding and enzyme activity. In addition, it is used in the production of pharmaceuticals, fragrances, and flavorings.
Mechanism of Action
Target of Action
Ethyl 2-[(propan-2-yl)amino]benzoate is a type of benzoate compound that acts as a local anesthetic . The primary target of this compound is the sodium ion (Na+) channel on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and movement.
Mode of Action
Ethyl 2-[(propan-2-yl)amino]benzoate interacts with its targets by binding to specific parts of the sodium ion channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Result of Action
The molecular and cellular effects of Ethyl 2-[(propan-2-yl)amino]benzoate’s action primarily involve the temporary blockage of nerve impulses. This results in a localized loss of sensation, providing pain relief in the area where the compound is applied .
Advantages and Limitations for Lab Experiments
The use of Ethyl 2-[(propan-2-yl)amino]benzoate in laboratory experiments has several advantages and limitations. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively non-toxic and has a wide range of applications. However, it is volatile and has a low boiling point, so it should be handled with care. In addition, it is not suitable for use in high-temperature reactions, as it can decompose at high temperatures.
Future Directions
Future research into Ethyl 2-[(propan-2-yl)amino]benzoate could focus on a number of areas. This could include further studies into its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of various compounds. In addition, research could be conducted into the use of EBA in the production of pharmaceuticals, fragrances, and flavorings. Finally, further studies into the safety and toxicity of EBA could be conducted.
properties
IUPAC Name |
ethyl 2-(propan-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-5-6-8-11(10)13-9(2)3/h5-9,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEAQFCNAWECCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(propan-2-yl)amino]benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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